
4-(Azetidin-3-yl)piperazin-2-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Azetidin-3-yl)piperazin-2-one oxalate, also known as AZD0328, is a chemical compound that has gained attention in the scientific community for its potential use in treating various diseases. This compound is a piperazine derivative that has been synthesized using specific methods.
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of new hybrid norfloxacin–thiazolidinedione molecules, which were screened for their direct antimicrobial activity and their anti-biofilm properties . These new hybrids were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Anti-Biofilm Properties
In addition to its antimicrobial activity, the compound has also been used to prevent biofilm formation . Biofilms are a major concern in medical devices and implants as they can lead to chronic infections. The thiazolidinedione moiety in the hybrid molecules was aimed to include additional anti-pathogenicity by preventing biofilm formation .
Antibacterial Agents
The compound has been used in the synthesis of N-aryl and N-alkyl piperazine derivatives, which have been reported as potent antibacterial agents . These derivatives have shown significant antibacterial activity, comparable to that of the reference drug amoxicillin .
Antifungal Agents
The compound has also been used in the synthesis of antifungal agents . The synthesized molecules were evaluated against both strains T. harzianum and A. niger, and their antifungal screening results were compared to the standard drug fluconazole .
Antipsychotic Agents
N-aryl and N-alkyl piperazine derivatives, synthesized using the compound, have been reported as potential antipsychotic agents . This opens up new possibilities for the development of novel drugs for the treatment of psychiatric disorders.
Antimalarial Agents
The compound has been used in the synthesis of antimalarial agents . Malaria is a major global health problem, and the development of new antimalarial drugs is of utmost importance due to the emergence of drug-resistant strains of the malaria parasite.
properties
IUPAC Name |
4-(azetidin-3-yl)piperazin-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.C2H2O4/c11-7-5-10(2-1-9-7)6-3-8-4-6;3-1(4)2(5)6/h6,8H,1-5H2,(H,9,11);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFRVKAWTNCRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)piperazin-2-one oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)
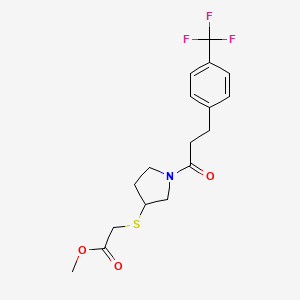
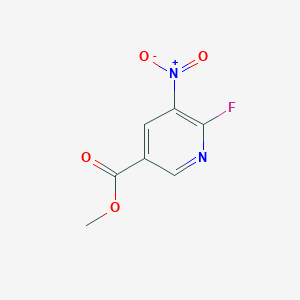
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2617809.png)
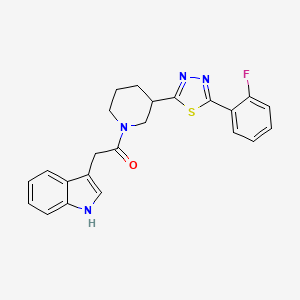
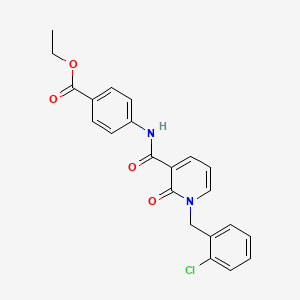
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2617817.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)
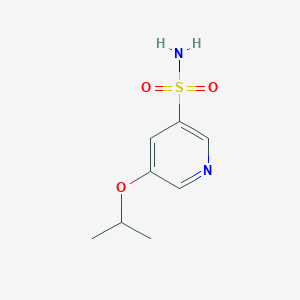

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)